2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine -

2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine

Catalog Number: EVT-3586432
CAS Number:
Molecular Formula: C17H19N5
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[(4-Phenylpiperazin-1-yl)methyl]imidazoazines

  • Compound Description: This class of compounds, including imidazopyridines and pyridazines, exhibits high affinity and selectivity for D4 dopamine receptors. []
  • Relevance: These compounds share the core structure of 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine, featuring a piperazine ring linked to an imidazoazine moiety. The variations lie in the specific imidazoazine ring (pyridine vs. pyridazine) and substituents on the phenyl ring attached to the piperazine. []

2-[4-(2-Methoxyphenyl)piperazin-1-ylmethyl]imidazo[1,2-a]pyridine (PIP3EA)

  • Compound Description: PIP3EA is a potent and selective D4 dopamine receptor partial agonist, demonstrating substantial agonist efficacy in mitogenesis experiments and GTPgammaS binding tests. It induces penile erection in rats, an effect inhibitable by the D4 selective antagonist L-745,870. []
  • Relevance: PIP3EA closely resembles 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine in its structure, with the primary difference being the replacement of the 2-pyridinyl group on the piperazine with a 2-methoxyphenyl group. This highlights the importance of the aromatic substituent on the piperazine for D4 receptor interaction. []

6-[123I]Iodo-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine ([123I]-1)

  • Compound Description: [123I]-1 is a radioiodinated derivative of PIP3EA, synthesized as a potential SPECT agent for imaging dopamine D4 receptors. Despite a promising in vitro profile, in vivo evaluation in baboons showed no brain uptake after intravenous injection. []
  • Relevance: This compound is structurally identical to PIP3EA with the addition of a radioactive iodine atom at the 6-position of the imidazo[1,2-a]pyridine ring. This modification aimed to enable imaging studies, highlighting the interest in this scaffold for targeting D4 receptors. []

N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556)

  • Compound Description: PF-03716556 acts as a novel, potent, and selective acid pump antagonist developed for treating gastroesophageal reflux disease. It displays a competitive and reversible mechanism of action, exhibiting rapid onset of action and greater potency compared to existing acid suppressants. []
  • Relevance: While PF-03716556 shares the imidazo[1,2-a]pyridine core with 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine, its structure diverges significantly beyond that. PF-03716556 features a carboxamide group at the 6-position and a complex [(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino substituent at the 8-position. This underscores the versatility of the imidazo[1,2-a]pyridine scaffold for developing diverse pharmacological agents. []

8-(1-Piperazinyl)imidazo[1,2-a]pyrazines

  • Compound Description: This class of compounds exhibits hypoglycemic activity and varying binding affinities for α1, α2, β1, and β2 adrenergic receptors. Modifications to the core structure, such as alkyl or halo substitutions, influence both receptor binding and hypoglycemic potency. []

Properties

Product Name

2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine

IUPAC Name

2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridine

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C17H19N5/c1-3-7-18-16(5-1)21-11-9-20(10-12-21)13-15-14-22-8-4-2-6-17(22)19-15/h1-8,14H,9-13H2

InChI Key

QPNNVCFGRBFBKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CN3C=CC=CC3=N2)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.